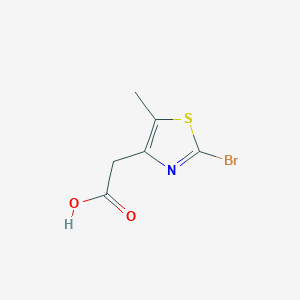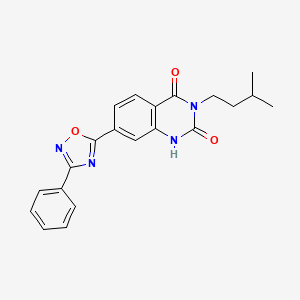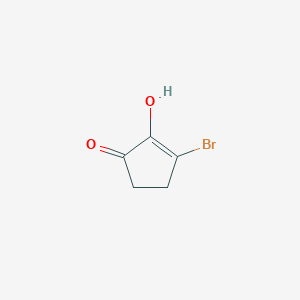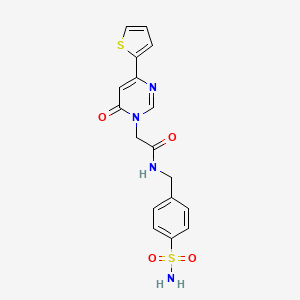
2,3,4,5-Tetramethoxybenzaldehyde
Übersicht
Beschreibung
2,3,4,5-Tetramethoxybenzaldehyde is a chemical compound with the molecular formula C11H14O5 . It is an analog of resveratrol and is an anti-cancer agent .
Molecular Structure Analysis
The molecular structure of 2,3,4,5-Tetramethoxybenzaldehyde consists of a benzene ring with four methoxy groups (-OCH3) and one aldehyde group (-CHO) attached .Wissenschaftliche Forschungsanwendungen
Chemical Reactions and Synthesis
Cleavage of Aldehyde C-H Bond : 2-Hydroxybenzaldehydes can react with alkynes, alkenes, or allenes, leading to the cleavage of the aldehyde C–H bond. This reaction is facilitated using a rhodium-based catalyst system, producing 2-alkenoylphenols with good to excellent yields. The regioselectivity of this reaction is influenced by the substituents of acetylene, where an oxygen function on the propargylic position exhibits a considerable directing effect (Kokubo et al., 1999).
Regioselective Reductive Electrophilic Substitution : Derivatives of 3,4,5-trimethoxybenzaldehyde exhibit specific behavior under conditions of electron transfer from alkali metals in aprotic solvents. The 4-methoxy group can be regioselectively removed, allowing its substitution with a variety of electrophiles, dependent on the protecting group, metal, and solvent used (Azzena et al., 1992).
Linkers for Solid Phase Organic Synthesis : Benzaldehyde derivatives like 4-hydroxybenzaldehyde and 2-methoxy-4-hydroxybenzaldehyde have been investigated as linkers for solid phase organic synthesis. These aldehydes, when attached to resins, undergo reductive amination to form benzylic secondary amines, which can be further converted to various derivatives (Swayze, 1997).
Synthesis of Liquid Crystalline and Fire Retardant Molecules : Hydroxybenzaldehyde derivatives have been used in the synthesis of liquid crystalline and fire retardant molecules. Reactions involving hexachlorocyclotriphosphazene and various substituted benzoic acid intermediates lead to the formation of compounds with improved fire retardant properties (Jamain et al., 2020).
Electrocatalysis of NADH Oxidation : Electropolymerized films of dihydroxybenzaldehydes, including 3,4-hydroxybenzaldehyde, demonstrate electrocatalytic activity in the oxidation of NADH. This process involves the formation of redoxactive films with a quinone moiety, exhibiting a Nernstian dependence on pH (Pariente et al., 1994).
Safety and Hazards
Eigenschaften
IUPAC Name |
2,3,4,5-tetramethoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O5/c1-13-8-5-7(6-12)9(14-2)11(16-4)10(8)15-3/h5-6H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVJGEUFORIIASL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C(=C1)C=O)OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[2-(4-Bromo-2-fluoroanilino)-2-oxoethyl] acetate](/img/structure/B2400326.png)
![N-[1-(2,3,5,6-tetramethylbenzenesulfonyl)azetidin-3-yl]pyrimidin-4-amine](/img/structure/B2400327.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide](/img/structure/B2400328.png)
![2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N,N-diisopropylacetamide](/img/structure/B2400331.png)






![1-(piperidin-1-yl)-2-(2-(propylsulfonyl)-1H-benzo[d]imidazol-1-yl)ethanone](/img/structure/B2400345.png)
![1-[3-(2,6-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2400346.png)
![2-((1-(Thiophen-2-ylsulfonyl)piperidin-4-yl)oxy)benzo[d]thiazole](/img/structure/B2400347.png)